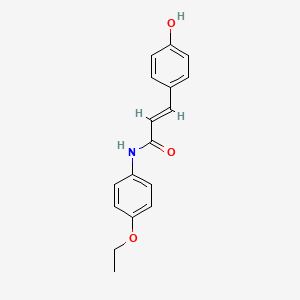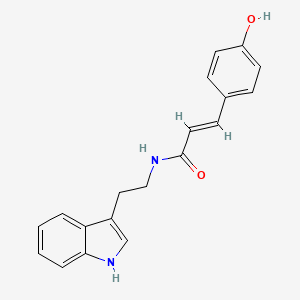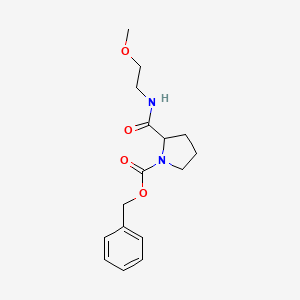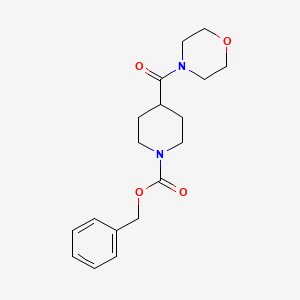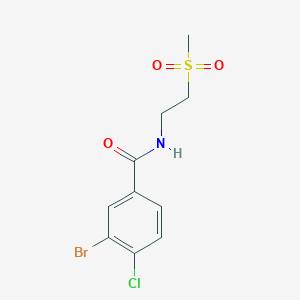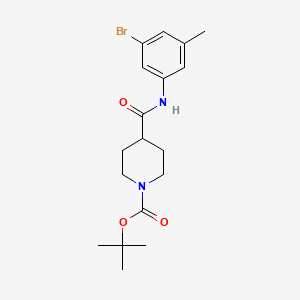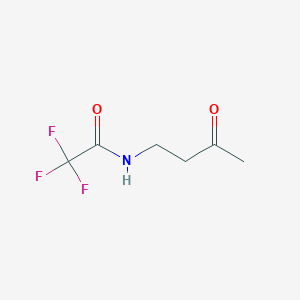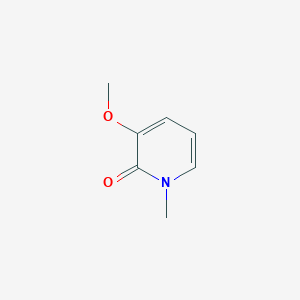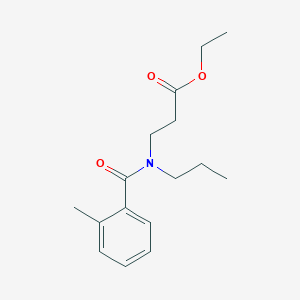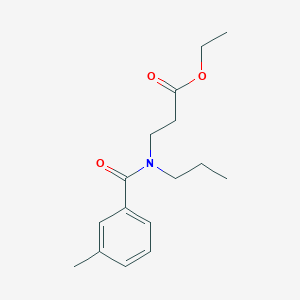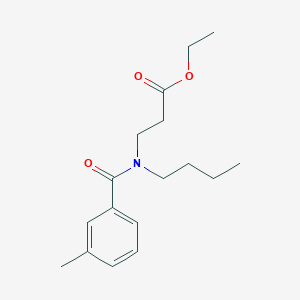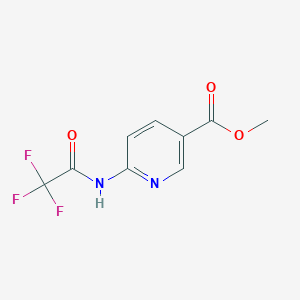
6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to a nicotinic acid methyl ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester typically involves the following steps:
Starting Material: Nicotinic acid methyl ester is used as the starting material.
Acylation Reaction: The nicotinic acid methyl ester undergoes an acylation reaction with trifluoroacetic anhydride in the presence of a base such as pyridine. This step introduces the trifluoroacetyl group.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoroacetyl group, potentially converting it to a less electronegative group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products:
Oxidation Products: Various oxidized forms of the nicotinic acid moiety.
Reduction Products: Compounds with reduced trifluoroacetyl groups.
Substitution Products: Derivatives with different functional groups replacing the trifluoroacetyl group.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to chemical degradation.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives that require high chemical resistance.
Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.
作用机制
The mechanism by which 6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s interaction with biological molecules.
相似化合物的比较
6-(Acetylamino)-nicotinic acid methyl ester: Lacks the trifluoro group, which may result in different chemical and biological properties.
6-(2,2,2-Trifluoro-acetylamino)-benzoic acid methyl ester: Similar structure but with a benzoic acid core instead of nicotinic acid, leading to different reactivity and applications.
Uniqueness: 6-(2,2,2-Trifluoro-acetylamino)-nicotinic acid methyl ester is unique due to the presence of both the trifluoroacetyl group and the nicotinic acid methyl ester moiety. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for specialized applications in various fields.
属性
IUPAC Name |
methyl 6-[(2,2,2-trifluoroacetyl)amino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c1-17-7(15)5-2-3-6(13-4-5)14-8(16)9(10,11)12/h2-4H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGZZAKBGBLODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
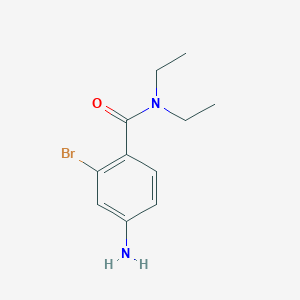
![Methyl 2-[(5-aminopyridine-3-carbonyl)amino]propanoate](/img/structure/B8009432.png)
![n-[2-(4-Chloro-phenyl)-acetyl]-guanidine](/img/structure/B8009442.png)
